

1H-Imidazol-2-ylmethanol structural formula and CAS number.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-Imidazol-2-ylmethanol

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An In-depth Technical Guide to 1H-Imidazol-2-ylmethanol

This technical guide provides a comprehensive overview of **1H-Imidazol-2-ylmethanol**, including its chemical structure, physicochemical properties, synthesis protocols, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

1H-Imidazol-2-ylmethanol is a heterocyclic organic compound featuring an imidazole ring substituted with a hydroxymethyl group at the second carbon position. This structure makes it a valuable building block in medicinal chemistry.^[1]

Structural Formula:

The chemical structure for **1H-Imidazol-2-ylmethanol** is as follows:

- Molecular Formula: C₄H₆N₂O^{[1][2][3][4]}
- SMILES: C1=CN=C(N1)CO^[2]
- InChI Key: ZOMATQMEHRJKLO-UHFFFAOYSA-N^[2]

CAS Number: 3724-26-3[1][2][3][4]

Physicochemical Properties

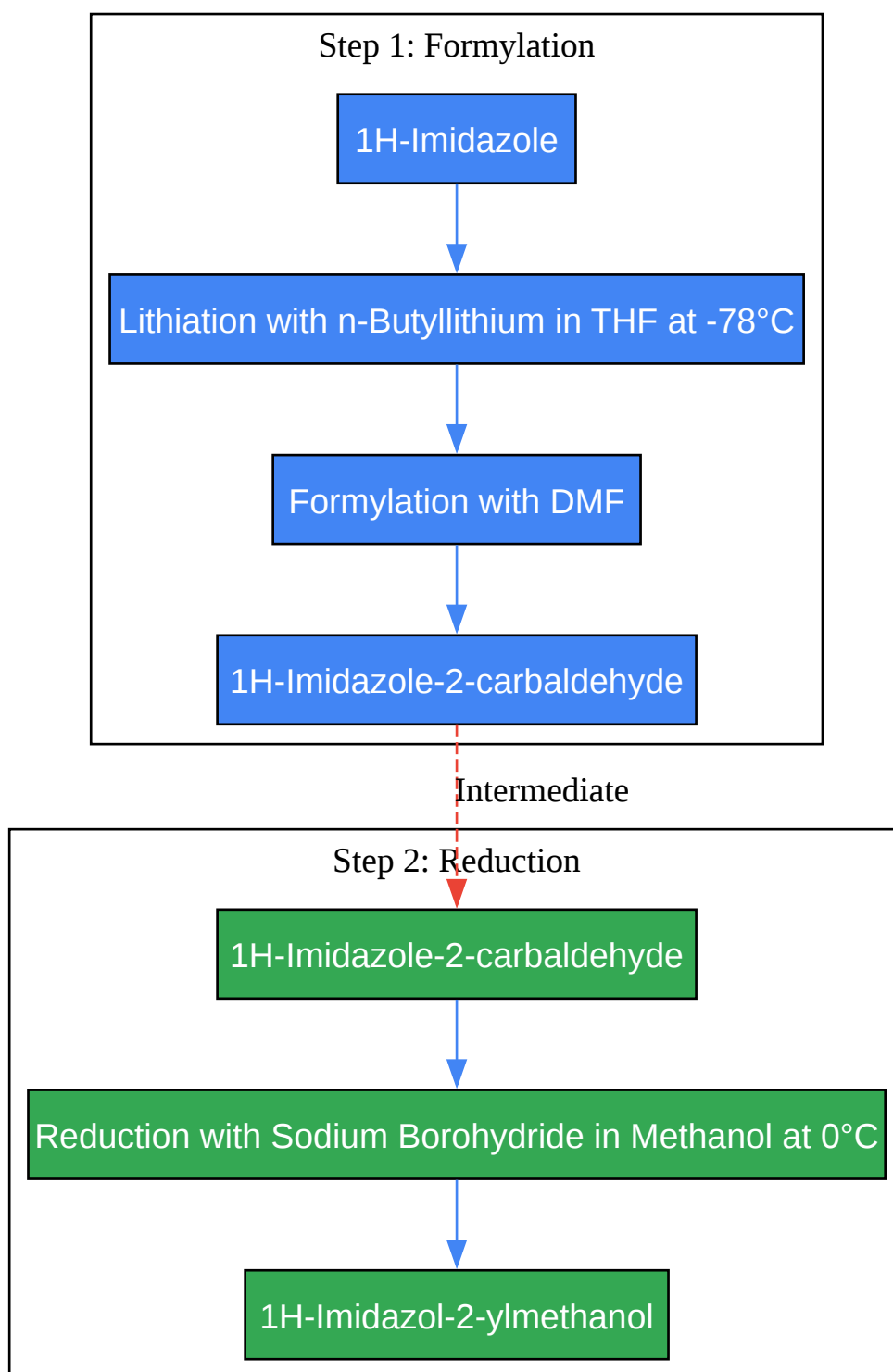
A summary of the key physicochemical properties of **1H-Imidazol-2-ylmethanol** is presented in the table below.

Property	Value	Source
Molecular Weight	98.10 g/mol	[2][3]
Appearance	White to yellow solid	[5]
Melting Point	>160 °C (decomposes)	[3][5]
Boiling Point	388.1 ± 25.0 °C at 760 mmHg	[3]
Density	1.3 ± 0.1 g/cm ³	[3]
Flash Point	188.5 ± 23.2 °C	[3]

Synthesis and Experimental Protocols

The synthesis of **1H-Imidazol-2-ylmethanol** and its derivatives can be achieved through various routes. A common and effective method involves a two-step process: the formylation of the imidazole ring at the 2-position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.[6][7]

Experimental Workflow for Synthesis



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Caption: General workflow for the synthesis of **1H-Imidazol-2-ylmethanol**.

Detailed Experimental Protocol:

This protocol is a generalized procedure adapted from the synthesis of similar imidazole derivatives.^{[6][7][8][9]}

Step 1: Synthesis of 1H-Imidazole-2-carbaldehyde (Formylation)

- **Preparation:** In a flame-dried, round-bottomed flask under an inert nitrogen atmosphere, dissolve 1H-imidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
- **Cooling:** Cool the solution to -78 °C in a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the stirred solution while maintaining the temperature at -78 °C.
- **Stirring:** Stir the reaction mixture at -78 °C for 1 hour.
- **Formylation:** Add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture.
- **Warming and Quenching:** Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-imidazole-2-carbaldehyde, which can be purified further if necessary.

Step 2: Synthesis of **1H-Imidazol-2-ylmethanol** (Reduction)

- **Dissolution:** Dissolve the 1H-imidazole-2-carbaldehyde (1.0 equivalent) from the previous step in methanol in a round-bottomed flask.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reduction:** Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at or below 0 °C.

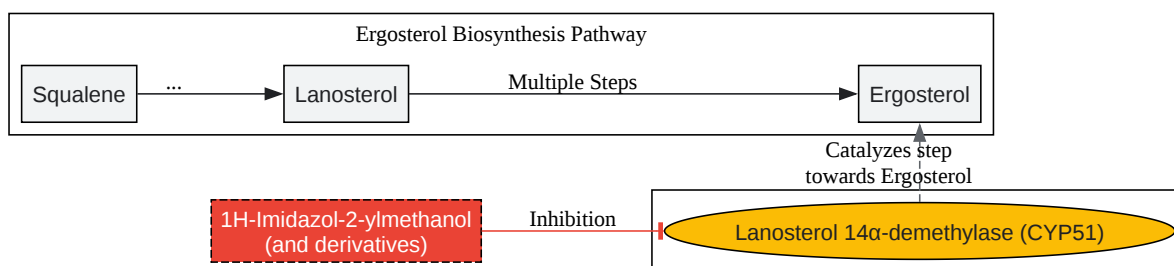
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, quench it by the slow addition of water.
- **Concentration:** Remove the methanol under reduced pressure.
- **Extraction and Purification:** Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1H-Imidazol-2-ylmethanol**. The crude product can be purified by column chromatography or recrystallization.

Potential Biological Activity and Applications

Imidazole-containing compounds are of significant interest in drug development due to their wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[\[6\]](#)[\[10\]](#)[\[11\]](#)

Antifungal Mechanism of Action

A key mechanism of action for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14 α -demethylase (CYP51).[\[6\]](#) This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, imidazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.



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Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole derivatives.

Applications in Drug Development and Research

- **Antifungal Agents:** The potential to inhibit fungal growth makes **1H-Imidazol-2-ylmethanol** and its derivatives promising candidates for the development of new antifungal drugs.[10]
- **Biomimetic Chemistry:** This compound can serve as a precursor for the synthesis of bulky chelating ligands used in biomimetic metal complexes, which model the active sites of metalloproteins.[9]
- **Medicinal Chemistry Scaffold:** The imidazole ring is a versatile scaffold that can be further functionalized to explore a wide range of biological targets.[1]

Conclusion

1H-Imidazol-2-ylmethanol is a compound with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of the imidazole scaffold make it an attractive starting point for the design of novel therapeutic agents, particularly in the realm of antifungal research. The information provided in this guide serves as a foundational resource for researchers and scientists working with this and related compounds.

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- To cite this document: BenchChem. [1H-Imidazol-2-ylmethanol structural formula and CAS number.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183327#1h-imidazol-2-ylmethanol-structural-formula-and-cas-number]

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